molecular formula C20H20N4O5 B6751989 2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one

2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B6751989
M. Wt: 396.4 g/mol
InChI Key: BOZWZORHQLJGJV-UHFFFAOYSA-N
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Description

2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one is a complex organic compound with a unique structure that includes a benzoxazinone core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzoxazinone core, followed by the introduction of the piperazine and pyridine moieties through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one: shares structural similarities with other benzoxazinone derivatives, such as 2-methyl-4H-1,4-benzoxazin-3-one and 8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one.

    Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-3-one also share structural features with the compound .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the benzoxazinone and piperazine moieties, along with the pyridine ring, provides a versatile scaffold that can be modified to enhance its properties for various applications.

Properties

IUPAC Name

2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-12-18(26)22-15-4-2-3-14(17(15)29-12)20(28)24-9-7-23(8-10-24)19(27)13-5-6-16(25)21-11-13/h2-6,11-12H,7-10H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZWZORHQLJGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC(=C2O1)C(=O)N3CCN(CC3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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